3-(3-Methyl-2-thienyl)-1-propene

Descripción general

Descripción

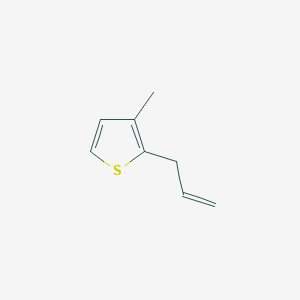

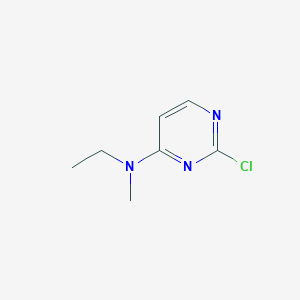

3-(3-Methyl-2-thienyl)-1-propene, also known as 3MTP, is a novel compound of interest for its potential applications in scientific research. 3MTP is a member of the thiophene family and is a sulfur-containing heterocyclic compound that has been studied for its potential in a wide range of scientific research applications.

Aplicaciones Científicas De Investigación

Photochromic Material Development

“3-(3-Methyl-2-thienyl)-1-propene” has been utilized in the synthesis of photochromic materials. These materials change color when exposed to light, which can be reversed when the light source is removed. A novel compound incorporating this structure exhibited good reversible photochromism , making it a promising candidate for developing smart lenses, windows, and display technologies .

Fluorescence Switching

The compound’s derivatives have been studied for their fluorescence switching capabilities. This property is valuable in creating optical storage devices and sensors. The compound’s ability to switch fluorescence intensity upon exposure to UV light could be harnessed for data encoding and security applications .

Kinetic Studies in Solution

Researchers have conducted kinetic experiments with derivatives of “3-(3-Methyl-2-thienyl)-1-propene” in hexane solution and polymethyl methacrylate (PMMA). Understanding the kinetics of photochromic reactions is crucial for the design of materials that respond rapidly to light stimuli for applications in photopharmacology and molecular machines .

Optoelectronic Properties Analysis

The optoelectronic properties of compounds related to “3-(3-Methyl-2-thienyl)-1-propene” have been systematically discussed. These properties are essential for the development of new electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, where efficient light absorption and emission are required .

Chemical Synthesis and Modification

This compound serves as a building block in chemical synthesis. Its structure allows for further functionalization, enabling the creation of a wide range of derivatives with varied properties for use in pharmaceuticals, agrochemicals, and materials science .

Boronic Acid Derivatives

Derivatives of “3-(3-Methyl-2-thienyl)-1-propene”, such as boronic acids, are used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This application is significant in the synthesis of complex organic molecules, including drugs and polymers .

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Methyl-2-thienyl)-1-propene is the GABA uptake transporters (GATs) . These transporters play a crucial role in regulating GABAergic transmission in the brain, which is essential for maintaining the balance between excitatory and inhibitory neurotransmission .

Mode of Action

3-(3-Methyl-2-thienyl)-1-propene, also known as tiagabine , interacts with its targets by inhibiting the GATs . This inhibition increases the levels of GABA in the synaptic cleft, thereby enhancing GABAergic transmission . The compound has been shown to have a notable inhibitory effect on GATs .

Biochemical Pathways

The inhibition of GATs by 3-(3-Methyl-2-thienyl)-1-propene affects the GABAergic system . This system is one of the main inhibitory neurotransmitter systems in the brain, and it plays a key role in regulating neuronal excitability . By increasing GABA levels in the synaptic cleft, the compound enhances inhibitory neurotransmission, which can help to control conditions characterized by excessive neuronal activity, such as seizures .

Pharmacokinetics

The pharmacokinetics of 3-(3-Methyl-2-thienyl)-1-propene involve linear processes of absorption and elimination . The compound has a short half-life and is excreted through both fecal (63%) and renal (25%) routes . The compound’s ADME properties and their impact on bioavailability are still under investigation.

Result of Action

The molecular and cellular effects of 3-(3-Methyl-2-thienyl)-1-propene’s action primarily involve the enhancement of GABAergic transmission. This can result in a decrease in neuronal excitability, which can help to control conditions such as epilepsy . The compound is also used off-label in the treatment of anxiety disorders and panic disorder .

Propiedades

IUPAC Name |

3-methyl-2-prop-2-enylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-3-4-8-7(2)5-6-9-8/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXDEAMBJAQCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543640 | |

| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99727-96-5 | |

| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1610624.png)

![tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1610630.png)